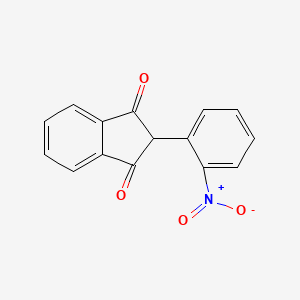

2-(2-Nitrophenyl)-1H-indene-1,3(2H)-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H9NO4 |

|---|---|

Molecular Weight |

267.24 g/mol |

IUPAC Name |

2-(2-nitrophenyl)indene-1,3-dione |

InChI |

InChI=1S/C15H9NO4/c17-14-9-5-1-2-6-10(9)15(18)13(14)11-7-3-4-8-12(11)16(19)20/h1-8,13H |

InChI Key |

BOIMLYGQWHWRER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-(2-Nitrophenyl)-1H-indene-1,3(2H)-dione and Related Indenones

The formation of the 2-substituted-1H-indene-1,3(2H)-dione structure relies on foundational reactions in organic synthesis, including multi-step sequences, cyclizations, and condensations.

The construction of 2-aryl-1H-indene-1,3(2H)-diones, including the nitrophenyl derivative, is typically a multi-step process. The most common approach involves the initial synthesis of the parent 1H-indene-1,3(2H)-dione, which then serves as a key intermediate. researchgate.net

A prevalent two-step synthesis begins with the formation of the 1H-indene-1,3(2H)-dione core. beilstein-journals.org This is often followed by a condensation reaction with a suitable aromatic aldehyde to introduce the desired substituent at the 2-position. beilstein-journals.org For the target molecule, this second step would involve the reaction of 1H-indene-1,3(2H)-dione with 2-nitrobenzaldehyde. Alternative multi-step syntheses for the broader class of 1-indanones involve intramolecular Friedel–Crafts acylation or the cyclization of 3-arylpropionic acids, showcasing the versatility of synthetic strategies in building the fundamental indanone framework. beilstein-journals.org

Cyclization and condensation reactions are central to the synthesis of the indenone system. The most direct method for preparing the 1H-indene-1,3(2H)-dione scaffold is the Claisen condensation. researchgate.net This reaction typically involves the base-catalyzed condensation of a dialkyl phthalate, such as diethyl phthalate, with a compound containing an active methylene (B1212753) group, like ethyl acetate. researchgate.netwikipedia.org The resulting intermediate is then hydrolyzed and decarboxylated under acidic conditions to yield 1H-indene-1,3(2H)-dione. nih.gov

Once the 1H-indene-1,3(2H)-dione core is obtained, the Knoevenagel condensation is the key reaction for introducing the 2-aryl group. nih.govencyclopedia.pub This reaction involves the condensation of the active methylene group at the C-2 position of the dione (B5365651) with an aldehyde. encyclopedia.pub To synthesize this compound, 1H-indene-1,3(2H)-dione is reacted with 2-nitrobenzaldehyde, typically in a solvent like ethanol (B145695) with a catalytic amount of a base such as piperidine (B6355638) or in the presence of acetic acid under reflux. nih.govsums.ac.ir

Table 1: Conditions for Knoevenagel Condensation of 1H-indene-1,3(2H)-dione with Aromatic Aldehydes

| Aldehyde | Catalyst/Solvent | Conditions | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Acetic Acid / EtOH | Reflux, 24h | 84 |

| 2-Methoxybenzaldehyde | Acetic Acid / EtOH | Reflux, 24h | 80 |

| 4-Hydroxy-3-methoxybenzaldehyde | Acetic Acid / EtOH | Reflux, 24h | 84 |

Data sourced from a general procedure for the synthesis of 2-(aryl)-1H-indene-1,3(2H)-dione derivatives. sums.ac.ir

An alternative synthetic pathway to this compound could theoretically involve the direct nitration of a precursor, 2-phenyl-1H-indene-1,3(2H)-dione. This would be an electrophilic aromatic substitution reaction. The success and regioselectivity of such a nitration would depend on the directing effects of the indene-1,3(2H)-dione substituent on the phenyl ring.

It is important to distinguish this from the nitration of the indan-1,3-dione core itself. The synthesis of 2-nitro-1,3-indandione, where the nitro group is attached directly to the C-2 position of the dione, has been reported and is achieved through the cyclization of 2-methoxycarbonyl-ω-nitroacetophenone. chemicalbook.com This highlights that nitration can occur at different positions within the broader family of indan-1,3-dione derivatives, depending on the chosen synthetic route and starting materials. wikipedia.orgnih.gov

Advanced Functionalization and Derivatization Strategies of Indenone Systems

The indene-1,3(2H)-dione scaffold is a versatile platform for further chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties. nih.govnih.gov

The 1H-indene-1,3(2H)-dione core possesses several reactive sites that can be targeted for functionalization. nih.gov

The Ketone Groups: The carbonyl groups can undergo reactions typical of ketones. For instance, they can be functionalized via Knoevenagel condensation with malononitrile, which enhances the electron-accepting properties of the molecule. nih.gov This reaction can lead to mono- or di-substituted products depending on the control of reaction temperature. nih.govencyclopedia.pub

The Aromatic Ring: Modifications to the fused benzene (B151609) ring of the indene (B144670) core are typically achieved by using substituted precursors. For example, halogenated indene-1,3-diones are synthesized from the corresponding halogenated phthalic anhydrides, as direct halogenation of the final dione is not feasible. nih.gov

The Methylene Group: The C-2 methylene group is the most reactive site for introducing substituents, as seen in the Knoevenagel condensation. nih.govencyclopedia.pub Its high acidity makes it an excellent nucleophile once deprotonated. wikipedia.org

These modifications allow for the creation of a diverse library of compounds based on the central indene-1,3(2H)-dione structure.

The nature and position of substituents on both the indene core and the 2-aryl moiety have a significant influence on the reactivity and selectivity of subsequent chemical transformations. These effects are broadly categorized as inductive and resonance effects. lumenlearning.comucsb.edu

Electron-withdrawing groups (EWGs), such as the nitro (NO₂) group present in this compound, deactivate the aromatic ring to which they are attached, making further electrophilic aromatic substitution more difficult. lumenlearning.com Conversely, electron-donating groups (EDGs) activate the aromatic ring. lumenlearning.com

Table 2: General Substituent Effects on Aromatic Rings

| Effect | Group Type | Example Groups | Influence on Reactivity | Directing Effect |

|---|---|---|---|---|

| Activating | Electron-Donating (EDG) | -OH, -OCH₃, -CH₃ | Increases rate of electrophilic substitution | Ortho, Para |

| Deactivating | Electron-Withdrawing (EWG) | -NO₂, -CN, -COOH, Halogens | Decreases rate of electrophilic substitution | Meta (except Halogens) |

This table summarizes general principles of substituent effects in electrophilic aromatic substitution. lumenlearning.comucsb.edu

In the context of synthesizing substituted indenones, the electronic properties of substituents on the starting materials can influence reaction yields. For instance, the cyclization of 1-(2-bromophenyl)-2-phenylethanone (B1337968) derivatives to form 2-substituted indanones has been shown to tolerate both electron-rich and electron-deficient groups, achieving good yields across a range of substituents. nih.gov This indicates the robustness of certain synthetic methods to electronic variations. However, in other reactions, such as Knoevenagel condensations, the presence of specific substituents can lead to mixtures of isomers, complicating purification. nih.govencyclopedia.pub

Catalyst-Mediated Transformations (e.g., Palladium-Catalyzed Cross-Coupling)

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon bonds, although their application to directly synthesize or functionalize the 2-position of the indene-1,3-dione scaffold is an area of specialized research. nih.gov In principle, these transformations could be envisioned for synthesizing 2-aryl-1H-indene-1,3(2H)-diones. The versatility of palladium catalysis is demonstrated in its various catalytic cycles, including Pd(II)/Pd(0) and Pd(II)/Pd(IV), which enable the coupling of C-H bonds with organometallic reagents. nih.gov

Such reactions are challenging but offer a powerful strategy for creating new C-C bonds. nih.gov For instance, an organoindium nucleophile has been effectively used in palladium-catalyzed cross-couplings to produce 1,3-butadienes, showcasing the potential for coupling complex fragments under palladium catalysis. rsc.orgresearchgate.net The mechanism of these reactions is intricate, with steps like C-H activation, carbopalladation, and reductive elimination being key to the catalytic cycle. rsc.org While specific examples detailing the cross-coupling of a 2-nitrophenyl group to the indene-1,3-dione core are not extensively documented in general literature, the foundational principles of palladium catalysis suggest a feasible, albeit challenging, synthetic route.

Diazenylation Reactions

Diazenylation reactions provide a pathway to introduce nitrogen-containing functional groups, specifically azo groups, into organic molecules. The active methyne/methylene group at the C-2 position of 1H-indene-1,3(2H)-dione is a prime site for such functionalization due to its acidity. A general method for diazenylation involves the reaction of active methyne compounds with arylazo sulfones. rsc.org This process typically proceeds through an initial azotization, followed by a nucleophilic addition-elimination sequence. rsc.org

Another relevant transformation is the diazo-transfer reaction. The synthesis of 2-diazo-1H-indene-1,3(2H)-dione is a well-established procedure, commonly achieved by reacting 1,3-indandione (B147059) with a diazo transfer reagent like p-toluenesulfonyl azide (B81097) in the presence of a base such as triethylamine. nih.gov The mechanism involves the electrophilic addition of the enolate of the dione to the azide, followed by the elimination of p-toluenesulfonamide. This 2-diazo intermediate is a versatile building block for synthesizing a variety of heterocyclic compounds.

Mechanistic Investigations of Key Synthetic Reactions

Understanding the mechanisms of the reactions used to synthesize and modify indene-1,3-dione derivatives is crucial for controlling reaction outcomes and designing new synthetic pathways.

Knoevenagel Condensation Mechanisms

The Knoevenagel condensation is a fundamental reaction for forming C-C bonds, particularly for synthesizing 2-arylidene-1H-indene-1,3(2H)-diones. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound, such as 1H-indene-1,3(2H)-dione, to a carbonyl group of an aldehyde or ketone, followed by dehydration. nih.govwikipedia.org The reaction is typically catalyzed by a weak base, like piperidine or an amine. nih.govacs.org

The mechanism proceeds as follows:

Enolate Formation: The basic catalyst deprotonates the active methylene group of the 1H-indene-1,3(2H)-dione, forming a resonance-stabilized enolate ion. The acidity of these protons is enhanced by the two adjacent carbonyl groups.

Nucleophilic Addition: The enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (e.g., 2-nitrobenzaldehyde). This step is analogous to an aldol (B89426) addition and forms a tetrahedral intermediate.

Protonation: The intermediate is protonated, often by the conjugate acid of the catalyst, to yield an aldol-type addition product.

Dehydration: The aldol adduct readily undergoes elimination of a water molecule (dehydration) to form the final α,β-unsaturated product, the 2-arylidene-1H-indene-1,3(2H)-dione. This dehydration step is often the driving force for the reaction, leading to a stable conjugated system. researchgate.net

The reaction conditions can be tuned to control the outcome. For example, sequential Knoevenagel condensation followed by cyclization has been used to generate various indene derivatives. nih.govnih.govacs.org

Aldol Condensation Pathways

The aldol condensation provides another route for C-C bond formation involving the enolate of 1H-indene-1,3(2H)-dione. wikipedia.org Similar to the Knoevenagel condensation, the key step is the nucleophilic attack of the dione's enolate on a carbonyl partner. libretexts.org However, in a classic aldol reaction, the partner is typically an aldehyde or ketone that may or may not have α-hydrogens. The initial product is a β-hydroxy carbonyl compound, which may subsequently dehydrate. libretexts.org

For instance, ninhydrin, which exists in equilibrium with 2,2-dihydroxy-1H-indene-1,3(2H)-dione, undergoes aldol-type condensation reactions with various carbonyl derivatives. researchgate.net The mechanism involves the formation of the indenedione enolate, which then adds to an electrophilic carbonyl carbon. The resulting adduct can exist in various forms, including intramolecular hemi-ketals, depending on the substituents. researchgate.net

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful pericyclic reactions that form five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org In the context of indene-1,3-dione chemistry, its derivatives, particularly the α,β-unsaturated 2-arylidene-1H-indene-1,3(2H)-diones, can serve as the dipolarophile. nih.gov The reaction involves a 1,3-dipole (a molecule with a delocalized 4π-electron system over three atoms) reacting with a dipolarophile (a 2π-electron system). wikipedia.orgslideshare.net

The reaction is typically concerted, meaning all bonds are formed in a single transition state, and is stereospecific. wikipedia.orgfrontiersin.org Frontier Molecular Orbital (FMO) theory is often used to explain the reactivity and regioselectivity of these cycloadditions. wikipedia.org The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other governs the reaction. Nitrones are common 1,3-dipoles used in these reactions to synthesize isoxazole (B147169) derivatives. chem-station.com

Domino Cycloaddition Processes

Domino, or cascade, reactions allow for the formation of complex molecules from simple starting materials in a single pot by combining multiple reaction steps. A relevant example is a domino process involving a Michael addition followed by a 1,3-dipolar cycloaddition. nih.gov

In this sequence, 2-arylidene-1,3-indanediones can act as the Michael acceptor. nih.gov The reaction is initiated by the addition of a nucleophile to the β-carbon of the activated double bond. The resulting intermediate can then participate in an intramolecular or intermolecular 1,3-dipolar cycloaddition. nih.govresearchgate.net For example, the reaction of 2-arylidene-1,3-indanediones with 5-aryl-1,3,4-oxathiazol-2-ones, initiated by a phosphine (B1218219) catalyst, can lead to complex spiro compounds through such a domino sequence. nih.gov These processes are highly efficient for building molecular complexity in a single synthetic operation. chem-station.com

Structural Elucidation and Advanced Spectroscopic Analysis

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the compound's connectivity and stereochemistry. Analysis of the crystal structure would yield key parameters such as bond lengths, bond angles, and torsion angles, which are fundamental to understanding its chemical behavior.

Intermolecular Interactions and Crystal Packing Architectures

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This packing is governed by a network of intermolecular forces. For 2-(2-Nitrophenyl)-1H-indene-1,3(2H)-dione, one would expect to identify various non-covalent interactions, such as hydrogen bonds (if co-crystallized with solvent molecules), C–H···O interactions involving the carbonyl and nitro groups, and π–π stacking interactions between the aromatic rings. The identification and analysis of these interactions are crucial for understanding the material's physical properties, such as melting point, solubility, and polymorphism.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and the extent of conjugation.

For this compound, the spectrum would be expected to show absorptions corresponding to π→π* and n→π* transitions. The π→π* transitions, typically of high intensity, would involve the promotion of electrons from bonding π-orbitals to antibonding π-orbitals within the aromatic systems of the indene (B144670) and nitrophenyl groups. The n→π transitions, which are generally weaker, would involve the excitation of non-bonding electrons (from the oxygen atoms of the carbonyl and nitro groups) to antibonding π*-orbitals. The exact position (λmax) and intensity of these absorption bands would provide valuable insight into the molecule's electronic structure. The non-planar conformation, as suggested by steric considerations, would likely affect the degree of conjugation between the two ring systems, which would be reflected in the position and intensity of the absorption maxima.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. mdpi.com By calculating the electron density, DFT methods can predict a molecule's geometry, electronic structure, and various reactivity parameters. researchgate.net For derivatives of the indane-1,3-dione family, DFT calculations are routinely employed to understand their fundamental chemical nature. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comajchem-a.com A small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comwuxiapptec.com Conversely, a large gap indicates higher stability. irjweb.com

In studies of related 2-arylidene-indan-1,3-dione derivatives, DFT calculations have been used to determine these orbital energies and the resulting energy gap. researchgate.net These calculations help in understanding how different substituents, such as the nitrophenyl group, influence the electronic properties and reactivity of the core indane-1,3-dione structure. rsc.orgmdpi.com

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior: ajchem-a.combohrium.com

Ionization Potential (I): Related to -EHOMO.

Electron Affinity (A): Related to -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group to attract electrons.

Chemical Hardness (η): Measures resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): Quantifies the electron-accepting capability.

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity and stability irjweb.com |

| Chemical Hardness (η) | (I - A) / 2 | High values suggest high stability ajchem-a.com |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Measures the propensity to accept electrons |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.netchemrxiv.org The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. chemrxiv.org

Typically, regions of negative potential (colored red or yellow) are electron-rich and susceptible to electrophilic attack, often corresponding to lone pairs on heteroatoms like oxygen or nitrogen. researchgate.netresearchgate.net Regions of positive potential (blue) are electron-poor and represent sites for nucleophilic attack. researchgate.net Green areas indicate neutral potential. researchgate.net

For a molecule like 2-(2-Nitrophenyl)-1H-indene-1,3(2H)-dione, MEP analysis would likely show significant negative potential around the oxygen atoms of the dione (B5365651) and nitro groups, identifying them as key sites for hydrogen bonding and electrophilic interactions. rsc.org The aromatic rings would exhibit regions of both negative (π-electron clouds) and positive (hydrogen atoms) potential, providing a detailed picture of the molecule's reactive surface. chemrxiv.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by studying electron delocalization and orbital interactions. rsc.org It examines the charge transfer interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. These simulations model the movements and interactions of atoms and molecules, offering insights into conformational changes and intermolecular interactions. researchgate.net

For indane-1,3-dione derivatives, MD simulations can be employed to understand how they interact with biological targets or other molecules in a system. nih.gov Simulations can predict binding modes, conformational stability, and the nature of intermolecular forces, such as hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov This is particularly relevant for assessing the potential biological applications of these compounds. nih.gov

Quantum Mechanical Approaches to Reaction Pathway Prediction

Quantum mechanical calculations are instrumental in predicting the most likely pathways for chemical reactions. nih.gov By mapping the potential energy surface, these methods can identify transition states—the highest energy points along a reaction coordinate—and calculate the activation energy barriers. mdpi.com

For the synthesis or subsequent reactions of this compound, quantum chemical calculations can be used to:

Evaluate the feasibility of different synthetic routes, such as Knoevenagel condensation. nih.govencyclopedia.pub

Predict the regioselectivity and stereoselectivity of reactions. mdpi.com

Elucidate complex reaction mechanisms step-by-step. nih.gov

These predictive capabilities can guide experimental efforts, saving time and resources by focusing on the most promising reaction conditions. nih.gov

Structure-Property Relationship (SPR) Modeling through Computational Methods

Structure-Property Relationship (SPR) modeling seeks to correlate a molecule's structural features with its physical, chemical, or biological properties. researchgate.net Computational methods are central to modern SPR and Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov

By calculating a variety of molecular descriptors (e.g., electronic, topological, physicochemical) for a series of related compounds, such as indane-1,3-dione derivatives, computational models can be built to predict their properties. nih.gov For instance, descriptors derived from DFT calculations (like HOMO/LUMO energies and dipole moment) can be correlated with observed activities. nih.govresearchgate.net Such models are crucial for rational drug design and materials science, enabling the in silico screening and optimization of new compounds with desired properties before their synthesis. nih.govnih.gov

Advanced Applications and Mechanistic Biological Exploration

Applications in Organic Electronics and Optoelectronics

The indane-1,3-dione scaffold is recognized as a privileged structure in the field of organic electronics due to its inherent electron-accepting nature. nih.gov The attachment of a 2-nitrophenyl group further enhances these electron-deficient properties, creating a molecule with a pronounced intramolecular charge-transfer character. This feature is fundamental to its applications in various optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

Derivatives of indene-1,3(2H)-dione are explored as materials for electroluminescent devices. For instance, related compounds have been utilized to create red fluorescent organic materials for OLEDs. researchgate.net The general principle involves using molecules that form a stable, amorphous glassy structure from solution, which is advantageous for fabrication technologies like ink-jet printing. researchgate.net A derivative, 2-(2-(4-(bis(2-(trityloxy)ethyl)amino)styryl)-6-methyl-4H-pyran-4-ylidene)-1H-indene-1,3(2H)-dione, was used in a single-layer OLED device structure of ITO/PEDOT:PSS/ZWK1/LiF/Al. This device exhibited red electroluminescence with CIE coordinates of x = 0.65 and y = 0.34, peaking at a wavelength of 667 nm. researchgate.net At a luminance of 100 cd/m², the device demonstrated a power efficiency of 0.43 lm/W and a luminance efficiency of 1.97 cd/A. researchgate.net The strong electron-accepting indane-1,3-dione core in 2-(2-Nitrophenyl)-1H-indene-1,3(2H)-dione suggests its potential as a component in similar charge-transfer systems for OLED applications.

Photopolymerization and Optical Sensing

Indane-1,3-dione derivatives have emerged as highly effective photoinitiators, particularly for photopolymerization processes used in 3D printing and vat photopolymerization. researchgate.netresearchgate.net These molecules can be part of multi-component photoinitiating systems that operate under mild conditions, such as low-intensity LED light at 405 nm. researchgate.netmdpi.combohrium.com The systems typically consist of the indane-1,3-dione-based dye, an electron/hydrogen donor (like a tertiary amine), and an electron acceptor (like an iodonium (B1229267) salt). mdpi.combohrium.com The push-pull electronic structure, where the indane-1,3-dione acts as the electron-accepting part, is crucial for their high photochemical reactivity. researchgate.net The performance of these systems is demonstrated by their ability to efficiently promote the free-radical polymerization of acrylates, enabling the fabrication of complex 3D structures with high spatial resolution. mdpi.combohrium.com

| Photoinitiating System Component | Role in Polymerization | Typical Wavelength of Operation | Application |

|---|---|---|---|

| Indane-1,3-dione Dye | Photoinitiator / Photosensitizer | 405 nm (LED) | 3D Printing / Laser Writing |

| Tertiary Amine (e.g., EDB) | Electron/Hydrogen Donor | - | Co-initiator |

| Iodonium Salt | Electron Acceptor | - | Co-initiator |

Non-Linear Optical (NLO) Materials

Organic molecules with significant NLO properties are crucial for applications in optical data storage, image processing, and optical switching. nih.gov A key strategy for designing effective NLO materials is to create molecules with a strong intramolecular charge-transfer character, often referred to as push-pull systems. dtic.mil These systems typically feature an electron-donating group linked to an electron-accepting group via a π-conjugated bridge. The this compound structure fits the profile of an NLO chromophore, where the indane-1,3-dione moiety serves as a potent electron acceptor. The presence of the nitro group, a powerful electron-withdrawing group, further enhances this property. nih.gov While specific NLO measurements for this exact compound are not detailed, related organic chromophores with nitro group acceptors have shown promising NLO responses, including high first hyperpolarizability (β) values. nih.gov

Semiconductor Properties and Low Bandgap Materials

The electronic properties of organic molecules, particularly the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), determine their potential as semiconductor materials. In donor-acceptor type molecules, this HOMO-LUMO gap can be tuned by modifying the strength of the donor and acceptor units. The indane-1,3-dione core acts as a strong acceptor, and when combined with various donor moieties, it can lead to materials with a relatively low bandgap. The nitro group in this compound strongly influences the LUMO energy level. The electron-attracting character of the nitro group can lower the LUMO energy, which generally leads to a reduction in the bandgap. nih.gov Organic materials with low bandgaps are of significant interest for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Role as Synthetic Intermediates for Complex Organic Architectures

The reactivity of the dicarbonyl functionality and the potential for transformations of the nitro group make this compound a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic systems. nih.gov

Precursors to Heterocyclic Compounds (e.g., Pyrazolopyrimidines, Thiadiazoles)

The indane-1,3-dione framework is a versatile precursor for constructing fused heterocyclic systems. For example, 2-bromo-2-aryl-1H-indene-1,3(2H)-diones undergo cyclocondensation reactions with 2-aminobenzenethiols to conveniently synthesize benzo[b]indeno[1,2-e] researchgate.netnih.govthiazin-11(10aH)-ones. researchgate.net This demonstrates the utility of the indanedione core in building complex polycyclic architectures.

While direct synthesis from this compound is not explicitly documented, its structure suggests plausible synthetic pathways to various heterocycles.

Pyrazolopyrimidines : The synthesis of pyrazolopyrimidines often involves the reaction of an aminopyrazole with a 1,3-dicarbonyl compound. researchgate.netnanobioletters.com The 1,3-dione moiety in this compound could potentially react with suitable hydrazine (B178648) derivatives to form fused pyrazole (B372694) systems, which could then be further elaborated into pyrazolopyrimidine structures.

Thiadiazoles : 1,3,4-Thiadiazoles can be synthesized through the cyclization of thiosemicarbazides or by reacting acid hydrazides with a sulfur source. mdpi.comresearchgate.net The carbonyl groups of the indanedione could be converted to thiocarbonyls or react with hydrazine derivatives to form intermediates suitable for cyclization into thiadiazole-containing molecules. mdpi.com Furthermore, the nitro group on the phenyl ring can be chemically transformed, for instance, by reduction to an amino group, which can then participate in subsequent cyclization reactions to form nitrogen-containing heterocycles. nih.gov

| Precursor Class | Target Heterocycle | General Synthetic Strategy |

|---|---|---|

| 2-Halo-2-aryl-indanediones | Indeno[1,2-e] researchgate.netnih.govthiazines | Cyclocondensation with aminothiophenols researchgate.net |

| 1,3-Dicarbonyl Compounds | Pyrazolopyrimidines | Reaction with aminopyrazoles researchgate.netnanobioletters.com |

| Acid Hydrazides / Thiosemicarbazides | 1,3,4-Thiadiazoles | Dehydrative cyclization researchgate.net |

| o-Nitrophenyl derivatives | N-Heterocycles (e.g., Indoles) | Reductive cyclization (e.g., Cadogan reaction) nih.gov |

Building Blocks for Macrocycles and Spiro Systems

The indane-1,3-dione core, particularly when functionalized with an aryl group at the C2 position, serves as a highly versatile scaffold in synthetic organic chemistry for the construction of complex three-dimensional molecules like macrocycles and spiro compounds. rsc.org The reactivity of the dicarbonyl group and the active methylene (B1212753) bridge provides multiple sites for chemical modification and annulation reactions. rsc.org

Derivatives such as 2-arylidene-1,3-indanediones are widely used as starting materials. rsc.orgresearchgate.net These compounds can act as Michael acceptors, dienophiles, or dienes in various cycloaddition and tandem reactions, facilitating the synthesis of diverse spiro- and fused heterocyclic and carbocyclic systems. rsc.org For instance, the 1,3-dipolar cycloaddition of azomethine ylides with 2-arylidene-1,3-indanediones is a common strategy to produce functionalized spiro[indene-2,3′-pyrrolidines]. researchgate.net Similarly, reactions of 2-(aryl-3-indene-2,2′-oxirane)-1,3-dione with binucleophiles like 2-aminothiophenol (B119425) can yield complex spiro-thiazino compounds. orientjchem.org

The synthesis of macrocycles incorporating the indane-1,3-dione unit has also been achieved. These strategies often involve functionalizing the indane-1,3-dione core with reactive groups, such as allyl moieties, followed by ring-closing metathesis reactions to form large cyclic structures, including cyclophanes. nih.gov The rigid nature of the indenedione core combined with the flexibility of the linking chains allows for the creation of macrocycles with defined shapes and cavities, which is crucial for applications in host-guest chemistry and molecular recognition. cam.ac.uk The adaptability of the indenedione framework makes it a cornerstone for building molecular diversity in the pursuit of novel materials and therapeutics. cam.ac.ukcore.ac.uk

Mechanistic Studies of Biological Interactions (In Vitro Focus)

The biological potential of 2-aryl-1H-indene-1,3(2H)-dione derivatives is an area of active investigation. The planar structure, combined with the electron-withdrawing dicarbonyl groups and the variable electronic nature of the aryl substituent, allows these molecules to interact with various biological targets. Mechanistic studies, primarily focused on in vitro models, aim to elucidate the specific molecular interactions that underpin their biological effects.

Neutrophil Elastase Inhibition: Human Neutrophil Elastase (HNE) is a serine protease implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD). nih.gov Consequently, it is a significant target for therapeutic inhibitors. Indane-1,3-dione derivatives have emerged as a promising class of HNE inhibitors. nih.govrsc.org Research has shown that synthesized benzimidazole (B57391) and hydrazide derivatives of indanedione exhibit considerable inhibition of the HNE enzyme in vitro. nih.gov The inhibitory mechanism often involves the interaction of the indanedione scaffold with the enzyme's active site. Molecular docking studies suggest that the indanedione core can fit within the active site of HNE (PDB: 5A8Z), and its derivatives can form key interactions with catalytic residues. nih.gov The planar structure and presence of hydrogen bond acceptors in the dicarbonyl system are crucial for binding and subsequent inhibition.

α-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. mdpi.com While direct kinetic studies on this compound are not extensively reported, the general approaches to studying α-amylase inhibition provide a framework for understanding its potential mechanism. Inhibition kinetics are typically analyzed using Lineweaver-Burk plots to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed). nih.govresearchgate.net For example, a competitive inhibitor would bind to the enzyme's active site, competing with the natural substrate (starch), which would be reflected by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax). nih.gov The evaluation of various natural and synthetic compounds against α-amylase has revealed diverse inhibition mechanisms, highlighting the importance of detailed kinetic analysis for any potential inhibitor. nih.gov

The following table summarizes the types of enzyme inhibition and their characteristic kinetic parameters.

| Inhibition Type | Description | Effect on Vmax | Effect on Km |

| Competitive | Inhibitor binds only to the free enzyme at the active site. | No change | Increases |

| Non-competitive | Inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site. | Decreases | No change |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases | Decreases |

| Mixed | Inhibitor binds to both the free enzyme and the enzyme-substrate complex, with different affinities. | Decreases | Varies |

The interaction of small molecules with deoxyribonucleic acid (DNA) is a fundamental mechanism for the action of many therapeutic agents. The planar aromatic structure of 2-aryl-1H-indene-1,3(2H)-dione suggests a potential for interaction with the DNA double helix. The primary modes of non-covalent interaction are intercalation, where the molecule inserts itself between the base pairs of the DNA, and groove binding, where it sits (B43327) within the major or minor grooves of the helix.

Computational studies on related spiro[indene-dione] derivatives have been performed to explore their interaction behavior with B-DNA. Molecular docking simulations can predict the preferred binding mode and affinity, with binding energies indicating favorable interactions. These studies suggest that such compounds can bind within the minor groove of DNA, stabilized by hydrophobic and hydrogen bonding interactions. The specific substituents on the aryl ring play a critical role in determining the strength and nature of these interactions. While direct experimental data for this compound is limited, the presence of the nitro group, a strong electron-withdrawing moiety, could significantly influence its electronic properties and potential for forming specific contacts with DNA bases.

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of lead compounds and understanding their mechanism of action. drugdesign.org For the 2-aryl-1H-indene-1,3(2H)-dione class, SAR analyses have provided valuable insights into how modifications to the aryl ring influence their biological effects.

Studies on 2-arylidene indan-1,3-diones have shown that the nature and position of substituents on the phenyl ring are critical determinants of activity. nih.gov For instance, in an evaluation of leishmanicidal and cytotoxic activities, the compound 2-(4-nitrobenzylidene)-1H-indene-1,3(2H)-dione was found to be highly active. nih.gov A four-dimensional quantitative structure-activity analysis (4D-QSAR) revealed that the presence of polar, electron-withdrawing groups like the nitro group near the carbonyls of the indanedione moiety is related to increased activity. nih.gov This suggests that such groups enhance interactions with biological targets, possibly through electrostatic or hydrogen bonding forces.

Furthermore, research on 2-hydroxy-1H-indene-1,3(2H)-dione derivatives as Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors demonstrated a clear SAR. pensoft.net The inhibitory concentration (IC50) varied significantly with different aryl substituents, indicating that the electronic and steric properties of the substituent govern the binding affinity to the kinase active site. pensoft.net For this compound, the ortho-nitro substitution introduces both strong electron-withdrawing effects and potential steric hindrance, which would uniquely modulate its interaction profile with target biomolecules compared to its para- or meta-substituted isomers. These SAR insights are crucial for the rational design of more potent and selective derivatives. mdpi.com

The table below shows examples of IC50 values for different 2-substituted indenedione derivatives against various targets, illustrating the impact of the substituent.

| Compound Class | Substituent (R) | Target | IC50 (µM) |

| 2-Arylidene indan-1,3-diones nih.gov | 4-NO₂ | L. amazonensis | 16.6 |

| 2-Arylidene indan-1,3-diones nih.gov | 4-CN | Nalm6 cells | ~30 |

| 2-Hydroxy-2-(imidazo[1,2-a]quinolinyl)indene-1,3(2H)-diones pensoft.net | 2-CH₃ | FGFR1 | 3.1 |

| 2-Hydroxy-2-(imidazo[1,2-a]quinoxalinyl)indene-1,3(2H)-diones pensoft.net | 8-Cl, 2-CH₃ | FGFR1 | 3.3 |

Corrosion Inhibition Research through Molecular Adsorption

The use of organic molecules as corrosion inhibitors for metals, particularly steel in acidic environments, is a field of significant industrial importance. researchgate.net The effectiveness of an organic inhibitor is largely dependent on its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov Derivatives of 1H-indene-1,3-dione have been investigated as potential corrosion inhibitors due to their molecular structure, which is rich in π-electrons and contains oxygen heteroatoms. researchgate.netresearchgate.net

The mechanism of inhibition involves the adsorption of the molecule onto the metal surface, which can occur through physisorption (electrostatic interactions) or chemisorption (sharing or transfer of electrons to form a coordinate bond). researchgate.net The presence of aromatic rings and heteroatoms with lone pair electrons in the indenedione structure facilitates this adsorption process.

Computational chemistry, using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provides profound insights into the inhibitor-metal interaction. researchgate.netjmaterenvironsci.com DFT calculations are used to determine quantum chemical parameters that correlate with inhibition efficiency. gsconlinepress.com

Key Quantum Chemical Parameters for Corrosion Inhibitors:

| Parameter | Symbol | Significance in Corrosion Inhibition |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Relates to the electron-donating ability of the molecule. Higher EHOMO values indicate a greater tendency to donate electrons to the vacant d-orbitals of the metal. |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the electron-accepting ability of the molecule. Lower ELUMO values indicate a greater ability to accept electrons from the metal (back-donation). |

| Energy Gap | ΔE = ELUMO - EHOMO | A smaller energy gap implies higher reactivity and potentially greater inhibition efficiency. |

| Dipole Moment | µ | A higher dipole moment may increase the adsorption of the inhibitor on the metal surface through dipole-dipole interactions. |

| Fraction of Electrons Transferred | ΔN | Indicates the tendency of the molecule to donate (ΔN > 0) or accept (ΔN < 0) electrons from the metal surface. |

Studies on 2-arylidene-1H-indene-1,3-dione derivatives have shown that these molecules adsorb on steel surfaces, with their inhibition efficiency depending on the substituent on the aryl ring. researchgate.net The nitro group in this compound would significantly influence its electronic properties, such as EHOMO and ELUMO, thereby affecting its interaction with the metal surface. MD simulations further help visualize the adsorption configuration of the inhibitor molecules on the metal surface, confirming the formation of a stable, protective film. ajchem-a.com The adsorption process is often found to follow the Langmuir adsorption isotherm, indicating monolayer formation on the metal surface. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel and Green Synthetic Methodologies

The development of environmentally benign and efficient synthetic methods for indenone derivatives is a key area of future research. Traditional methods often involve harsh reaction conditions, hazardous solvents, and metal catalysts. Modern approaches are increasingly focused on green chemistry principles to mitigate these issues.

Key areas of development include:

Catalyst Innovation: Research is moving towards the use of heterogeneous catalysts, which can be easily recovered and reused, minimizing waste. mdpi.com Metal-free synthesis is another significant trend, with methods employing reagents like iodine or combinations of dialkyl phosphonates and CBr4 showing promise. researchgate.net

Alternative Energy Sources: Microwave and ultrasonic irradiation are being explored to accelerate reaction rates and improve yields, often under solvent-free conditions. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a central tenet of green chemistry. This includes the development of one-pot reactions and tandem or domino reaction sequences.

Benign Solvents: The use of water, ionic liquids, or supercritical fluids as reaction media is being investigated to replace volatile and toxic organic solvents.

Recent advancements have demonstrated the potential of these green approaches. For instance, electrochemical methods are being employed for the synthesis of novel 1,3-indandione (B147059) derivatives. nih.gov Photocatalytic radical cascade cyclization of diazoalkanes represents another innovative and sustainable route to indanone and its derivatives. acs.org

| Parameter | Conventional Methods | Emerging Green Methods |

|---|---|---|

| Catalysts | Homogeneous metal catalysts (e.g., Palladium, Rhodium) | Heterogeneous catalysts, metal-free catalysts, photocatalysts researchgate.netacs.org |

| Solvents | Volatile organic compounds (e.g., Dichloromethane, Toluene) | Water, ionic liquids, supercritical fluids, solvent-free conditions mdpi.com |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, sonication mdpi.com |

| Reaction Efficiency | Often multi-step with purification at each stage | One-pot synthesis, tandem reactions, continuous flow technology acs.org |

Exploration of Advanced Materials Applications for Indenone Derivatives

The unique electronic and optical properties of the indenone core make its derivatives highly attractive for applications in materials science. rsc.org Future research will likely focus on tailoring the molecular structure of compounds like 2-(2-Nitrophenyl)-1H-indene-1,3(2H)-dione to optimize their performance in various devices.

Promising areas of application include:

Organic Electronics: The highly conjugated system of indenone derivatives makes them suitable for use as active materials in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net The electron-accepting nature of the 1,3-dione moiety can be leveraged in the design of n-type organic semiconductors.

Non-Linear Optics (NLO): The push-pull electronic structure that can be engineered into indenone derivatives by strategic placement of electron-donating and electron-withdrawing groups can lead to materials with large second-order NLO responses, which are useful in applications such as frequency doubling and optical switching.

Chemosensors: The indenone scaffold can be functionalized with specific recognition units to create chemosensors for the detection of ions or neutral molecules. Changes in the optical properties (color or fluorescence) of the indenone derivative upon binding with an analyte can form the basis of the sensing mechanism.

Photochromic Materials: The potential for indenone derivatives to undergo reversible photochemical reactions makes them candidates for use in photochromic materials, which have applications in smart windows, optical data storage, and molecular switches.

The synthesis of indenone-fused azaacenes has already demonstrated the potential to modulate electronic properties and improve delocalization, which is crucial for applications in organic electronics. researchgate.net

Deeper Mechanistic Elucidation of Reactivity and Biological Function at the Molecular Level

A more profound understanding of the reaction mechanisms and the molecular basis of the biological activities of indenone derivatives is crucial for their rational design and optimization. pensoft.netnih.gov While the synthetic utility of these compounds is well-established, detailed mechanistic studies are often lacking.

Future research in this area will likely involve:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and predict the reactivity of different indenone derivatives. This can provide insights that are difficult to obtain through experimental methods alone.

Advanced Spectroscopic Techniques: Time-resolved spectroscopy and other advanced techniques can be employed to detect and characterize reactive intermediates, providing direct evidence for proposed reaction mechanisms.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the indenone scaffold and evaluation of the biological activity of the resulting analogs can help to identify the key structural features responsible for their therapeutic effects. nih.gov For example, novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives have been synthesized and evaluated as inhibitors of the Fibroblast growth-factor receptor (FGFR1), a potential target for cancer therapy. pensoft.net

Molecular Docking: For biologically active indenone derivatives, molecular docking studies can be used to predict their binding modes with target proteins, providing a basis for understanding their mechanism of action at the molecular level. pensoft.net

Recent studies have begun to explore the mechanistic pathways of reactions involving indenone precursors, such as the use of molecular electron density theory to investigate cycloaddition reactions. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of materials and drug discovery. rsc.org For indenone derivatives, these computational tools can accelerate the design and discovery of new compounds with desired properties.

Key applications of AI and ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing datasets of indenone derivatives to build models that can predict their physicochemical properties, biological activities, and performance in various applications. This can significantly reduce the need for laborious and time-consuming experimental work.

De Novo Design: Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to design novel indenone derivatives with optimized properties. These models can explore a vast chemical space to identify promising new structures that might not be conceived through traditional design strategies.

Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes to novel indenone derivatives, potentially identifying more sustainable and cost-effective pathways.

High-Throughput Screening: ML models can be used to rapidly screen large virtual libraries of indenone derivatives to identify the most promising candidates for further experimental investigation.

The application of ML in materials science is already showing great promise in accelerating simulations and optimizing material selection. researchgate.net As more data on indenone derivatives becomes available, the accuracy and predictive power of these models will continue to improve, paving the way for the rapid discovery of new materials and therapeutic agents.

Q & A

Q. What are the common synthetic routes for 2-(2-Nitrophenyl)-1H-indene-1,3(2H)-dione?

The compound is typically synthesized via condensation reactions. For example, a nitro-substituted benzaldehyde (e.g., 2-nitrobenzaldehyde) reacts with 1H-indene-1,3-dione under acidic or basic conditions. Reaction optimization may involve catalysts like CSA (camphorsulfonic acid) or solvents such as ethanol or THF. This method is analogous to the synthesis of fluorophenyl and methylphenyl derivatives .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and hydrogen environments (e.g., aromatic protons and ketone groups) .

- HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight determination .

- X-ray crystallography : To resolve crystal structure and confirm stereochemistry, often refined using programs like SHELXL .

Q. What solvents are suitable for recrystallization or photostability studies?

Ethanol, cyclohexane, and THF are commonly used. Photostability under UV light (λ = 253.7 nm) has been tested in ethanol and aqueous alkaline solutions for structurally similar indene-diones .

Q. What are the potential biological activities of this compound?

Structural analogs exhibit anti-inflammatory, antioxidant, and antimicrobial properties. For example, diphenyl-substituted derivatives show promise in targeting biological pathways like tyrosinase inhibition, which is relevant for dermatological applications .

Advanced Research Questions

Q. How does the nitro group influence the compound’s electronic structure and reactivity?

The nitro group is strongly electron-withdrawing, reducing electron density at the indene-dione core. Computational methods like density-functional theory (DFT) can model this effect, predicting reactivity in nucleophilic attacks or charge-transfer interactions. Such analyses are critical for designing derivatives for optoelectronic or sensing applications .

Q. What are the photolytic degradation pathways under UV irradiation?

Flash photolysis studies on related compounds (e.g., pyrophthalone) reveal the formation of radicals (e.g., solvated electrons, hydroxyl radicals) in alkaline conditions. Mechanistic insights include bond cleavage at the ketone or nitro group, which can be tracked via transient absorption spectroscopy .

Q. How can this compound act as a chemosensor for metal ions?

Derivatives of indene-dione with electron-withdrawing groups (e.g., nitro) exhibit enhanced selectivity for paramagnetic ions like Cu²⁺. The nitro group stabilizes charge-transfer complexes, which can be monitored via fluorescence quenching or UV-Vis spectral shifts .

Q. What computational strategies predict its interaction with biological targets?

Molecular docking and molecular dynamics simulations can model binding affinities to enzymes (e.g., tyrosinase) or receptors. For example, the nitro group’s electrostatic potential surface can be mapped to identify hydrogen-bonding or hydrophobic interactions .

Q. How does the nitro substituent affect crystallographic packing?

X-ray diffraction data for halogenated analogs (e.g., 3-chlorophenyl derivatives) show that bulky substituents influence intermolecular interactions like π-π stacking. The nitro group’s polarity may enhance dipole-dipole interactions, affecting solubility and crystal morphology .

Q. What green synthesis methods are applicable for this compound?

Multicomponent reactions in water (e.g., ninhydrin-based syntheses) offer solvent-free pathways. Catalysts like CSA or triethylamine improve yields while reducing environmental impact, as demonstrated for hydrazono-malononitrile derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.